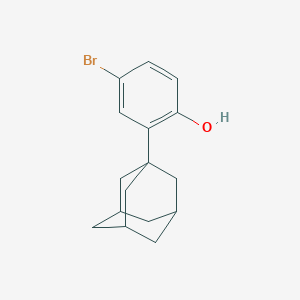

2-(1-Adamantyl)-4-bromophenol

Description

2-(1-Adamantyl)-4-bromophenol (CAS 104224-68-2) is a polycyclic aromatic compound featuring an adamantane moiety linked to a bromophenol group. It serves as a critical intermediate in synthesizing adapalene, a retinoid used in dermatology for acne treatment . The compound’s structure combines the rigidity and lipophilicity of the adamantyl group with the electrophilic reactivity of the bromophenol, making it valuable in medicinal chemistry. Key physical properties include a molecular weight of 307.23 g/mol, melting point of 137°C, and boiling point of 392°C . Industrially, it is synthesized via ion-exchange resin catalysis, which minimizes waste and enables catalyst reuse , or through traditional acid-promoted methods .

Propriétés

IUPAC Name |

2-(1-adamantyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanism and Reaction Design

The most widely documented method involves Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol, catalyzed by strongly acidic ion-exchange resins (e.g., D001 or Amberjet252-H) in acetic acid. The resin’s sulfonic acid groups facilitate protonation of 1-adamantanol, generating a carbocation that undergoes electrophilic substitution at the ortho position of 4-bromophenol. This method avoids traditional mineral acids like sulfuric acid, eliminating sulfonation byproducts and simplifying neutralization steps.

Process Optimization

The reaction occurs at 100°C for 3–5 hours with a molar ratio of 1:1.1 (4-bromophenol to 1-adamantanol) and 50% w/w resin relative to reactants. Post-reaction, acetic anhydride dehydrates the mixture, enabling resin recovery via filtration. Distillation reclaims 95–98% of acetic acid, which is reused in subsequent batches. Thermogravimetric crystallization in 60–90°C sherwood oil yields 92–99% pure product.

Table 1: Performance of Ion-Exchange Resin Catalysts

| Resin Type | Yield (%) | Purity (%) | Reusability (Cycles) |

|---|---|---|---|

| D001 (H-type) | 96 | 99.3 | ≥10 |

| Amberjet252-H | 98 | 99.1 | ≥10 |

| 001×7 (732 H-type) | 92 | 99.0 | ≥10 |

Data sourced from patent examples.

Solvent-Free Alkylation Strategies

Direct Thermal Activation

An alternative approach eliminates solvents and catalysts by leveraging high-temperature (150–200°C) neat conditions. This method avoids acetic acid, simplifying purification and reducing volatile organic compound (VOC) emissions. However, limited public data obscure precise yields or scalability.

Comparative Analysis

While solvent-free methods align with green chemistry principles, they face challenges:

-

Side Reactions : Prolonged heating risks adamantane decomposition or phenol oxidation.

-

Energy Intensity : Maintaining elevated temperatures increases operational costs.

Purification and Characterization

Crystallization Techniques

Thermogravimetric crystallization using high-boiling solvents like sherwood oil ensures high purity (>99%). Mother liquors from this step are recyclable for subsequent batches, reducing raw material consumption.

Analytical Validation

Melting point (146–148°C) and HPLC retention time provide quality control metrics. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

Environmental and Industrial Considerations

Waste Minimization

Ion-exchange resin methods achieve near-zero liquid discharge:

Activité Biologique

2-(1-Adamantyl)-4-bromophenol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of adapalene, a topical retinoid used for acne treatment and other dermatological conditions. Its adamantane moiety contributes to its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

The molecular formula for this compound is . It features a bromophenol structure with an adamantyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, studies have shown that adamantyl-substituted phenols can induce apoptosis in cancer cell lines by affecting the cell cycle and promoting programmed cell death mechanisms .

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly against breast cancer cells. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of MDA-MB-231 breast cancer cells, leading to significant apoptotic effects. For example, related compounds have shown up to 46% apoptosis induction at specific concentrations .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research into similar adamantyl derivatives indicates their capability to inhibit inflammatory pathways by modulating enzyme activity involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

- Study on MDA-MB-231 Cells : A study explored the effects of this compound derivatives on MDA-MB-231 cells. The results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through intrinsic pathways .

- Adapalene Synthesis : As an intermediate in the synthesis of adapalene, this compound plays a crucial role in developing compounds that exhibit retinoid-like activity. Adapalene itself has been shown to exert effects on skin cells by regulating gene expression related to cell differentiation and proliferation .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Pharmaceutical Applications

Precursor for Adapalene Synthesis

The primary application of 2-(1-Adamantyl)-4-bromophenol is as a precursor in the synthesis of Adapalene , a topical retinoid used extensively for treating acne. Adapalene functions by selectively binding to retinoic acid receptors (RARs), which regulates cell differentiation and reduces inflammation associated with acne lesions .

Potential Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies. Its adamantyl substituent is thought to enhance interactions with biological targets, potentially influencing pathways related to inflammation and pain modulation .

Synthetic Intermediate

This compound acts as a versatile synthetic intermediate in developing other novel compounds. Its ability to undergo various chemical transformations allows chemists to explore its biological activities further. This compound can be functionalized to create derivatives that may exhibit different therapeutic effects .

Material Science Applications

In addition to its pharmaceutical uses, this compound has been utilized in materials science, particularly in the production of chromatographic films and other synthetic polymers. Its unique chemical properties contribute to the development of advanced materials with specific functionalities .

Case Studies and Research Findings

In a study examining the efficacy of Adapalene synthesized from this compound, it was found that the compound effectively reduced acne lesions by modulating RAR activity. This research underscores the importance of this precursor in creating effective dermatological treatments .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The adamantyl group’s steric bulk and hydrophobicity significantly influence the properties of its derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Substitution : Bromine and chlorine enhance electrophilicity, facilitating cross-coupling reactions, while methyl groups prioritize lipophilicity .

- Melting Points: The bromophenol derivative (137°C) has a lower melting point than its methoxy analog (138–139°C), reflecting differences in intermolecular forces .

Q & A

Basic: What are the common synthetic routes for 2-(1-Adamantyl)-4-bromophenol, and how do their yields and conditions compare?

Methodological Answer:

Two primary methods are documented:

- Acid-Catalyzed Friedel-Crafts Alkylation : Reacting p-bromophenol with 1-adamantanol in dichloromethane using concentrated H₂SO₄ yields 86% product after 8 hours at ambient temperature, with a melting point (MP) of 140–141°C .

- Methanesulfonic Acid Method : Stirring p-bromophenol and 1-adamantanol in methanesulfonic acid at 70°C for 3 hours achieves 97% yield, though MP is not reported .

Key Comparison : The methanesulfonic acid method offers higher yields and shorter reaction times but lacks MP validation, while the H₂SO₄ method provides crystallographic data .

Basic: How is this compound structurally characterized in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantyl group attachment and bromophenol substitution patterns .

- Melting Point : Reported values range from 128–130°C (methylphenol analogue) to 140–141°C (bromophenol derivative) .

- X-ray Crystallography : While not directly reported for this compound, structurally similar adamantyl derivatives (e.g., (1-Adamantyl)(4-aminophenyl)methanol) use single-crystal X-ray diffraction to resolve molecular geometry and hydrogen bonding .

Basic: What are the primary applications of this compound in synthetic chemistry?

Methodological Answer:

- Intermediate for Adapalene : Serves as a precursor in synthesizing 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid, a key component of the anti-acne drug Adapalene .

- Catalyst Synthesis : Used to prepare adamantyl-substituted chromium(III) complexes for asymmetric Diels-Alder reactions .

- Schiff Base Ligands : Derivatives like 2-((E)-(2-(pyridine-2-yl)ethylthio)ethylimino)methyl-4-bromophenol form metal complexes (e.g., Zn²⁺, Cd²⁺) for coordination chemistry studies .

Advanced: How can ion-exchange resins optimize the synthesis of this compound?

Methodological Answer:

- Catalyst Choice : Macroporous sulfonic acid resins (e.g., Amberlite 200, H⁺ form) in acetic acid achieve 98% yield in 2 hours at 100°C. Microporous resins (e.g., Amberlite IR120) are less effective .

- Recycling : The resin is reused 10 times without significant activity loss. Byproduct water is converted to acetic acid via acetic anhydride, enabling a waste-free process .

- Scalability : Demonstrated in 15 mmol-scale reactions, with solvent recovery via distillation and product purification by recrystallization .

Advanced: How do researchers address contradictions in reported melting points and yields?

Methodological Answer:

- Yield Discrepancies : Differences arise from reaction conditions (e.g., 97% in methanesulfonic acid vs. 86% in H₂SO₄). Higher acidity or optimized stoichiometry may enhance efficiency .

- Melting Point Variability : Crystallization solvents (isooctane vs. CH₂Cl₂/petroleum ether) and purity levels (e.g., residual solvents) affect MP. Cross-validation with differential scanning calorimetry (DSC) is recommended .

Advanced: What methodologies ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Classified as a respiratory irritant (WGK 3). Use N95 masks, gloves, and eyeshields during handling .

- Waste Management : Resin-catalyzed methods minimize waste by recycling acetic acid and catalysts, aligning with green chemistry principles .

Advanced: How is this compound utilized in metalloorganic chemistry?

Methodological Answer:

- Ligand Design : The bromophenol moiety facilitates chelation in tetradentate Schiff base ligands for synthesizing Zn(II) and Cd(II) complexes. These are characterized via IR, NMR, and X-ray diffraction .

- Catalytic Activity : Adamantyl groups enhance steric bulk and solubility in nonpolar media, optimizing catalyst performance in asymmetric reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.